3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-21(19,13-5-2-1-3-6-13)17-10-8-12(11-17)20-14-7-4-9-15-16-14/h4,7,9,12-13H,1-3,5-6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVPKTKDZARIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation and Sulfonylation
A common approach begins with synthesizing the pyrrolidine scaffold, followed by sulfonylation. The synthesis of related sulfonylated pyrrolidines is detailed in patent WO2011071520A1, which describes intermediates for (S)-Pregabalin.
Step 1: Pyrrolidine Synthesis
Pyrrolidine derivatives are often synthesized via cyclization of γ-amino alcohols or through [3+2] cycloaddition reactions. For example, Rh(II)-catalyzed cyclopropanation of pyrroles, as reported by Lehner et al., enables access to substituted pyrrolidines.
Step 2: Sulfonylation
The sulfonylation of pyrrolidine’s nitrogen atom typically employs cyclohexanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). For instance, the synthesis of 1-(cyclohexylsulfonyl)pyrrolidine-3-ol is achieved by reacting pyrrolidin-3-ol with cyclohexanesulfonyl chloride in dichloromethane at 0–25°C.
Example Reaction:
$$
\text{Pyrrolidin-3-ol} + \text{Cyclohexanesulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(Cyclohexylsulfonyl)pyrrolidin-3-ol} \quad
$$
Ether Bond Formation: Coupling Pyrrolidine and Pyridazine
The ether linkage is constructed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions.
Method A: SNAr Reaction
Pyridazine derivatives activated with electron-withdrawing groups (e.g., halogens) react with alcohols under basic conditions. For example, 3-hydroxypyridazine can be treated with 1-(cyclohexylsulfonyl)pyrrolidin-3-ol in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C.
Method B: Mitsunobu Reaction
The Mitsunobu reaction offers superior regioselectivity. A protocol from PMC8074166 utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-(cyclohexylsulfonyl)pyrrolidin-3-ol with 3-hydroxypyridazine in tetrahydrofuran (THF) at 0°C.
Pyridazine Ring Construction
Pyridazine synthesis often involves cyclization of 1,4-diketones with hydrazine. A one-pot method described in PMC8074166 combines singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization to form pyridazine rings.
Example Procedure:
- Photooxygenation : Furan derivatives are treated with singlet oxygen to form endoperoxides.
- Reduction : Endoperoxides are reduced with diethyl sulfide to yield 1,4-enediones.
- Cyclization : Reaction with hydrazine hydrochloride forms the pyridazine core.
Optimization and Challenges
Stereochemical Control
The stereochemistry at the pyrrolidine’s 3-position is critical. Asymmetric syntheses, such as Ag(I)- or Cu(I)-catalyzed cycloadditions, achieve enantioselectivity. For instance, Lehner et al. used chiral auxiliaries to control stereochemistry during pyrrolidine formation.
Protecting Group Strategies
Protecting groups (e.g., acetyl, tosyl) are often employed to prevent undesired side reactions. For example, the BOS-172722 synthesis uses acetyl groups to protect hydroxyl moieties during coupling steps.
Analytical Characterization
Key analytical data for intermediates and the final compound are summarized below:
Industrial-Scale Considerations
Patent US9453000B2 highlights challenges in scaling up sulfonylation and etherification steps, emphasizing the need for robust catalysts (e.g., Pd/C for hydrogenation) and solvent recycling.
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